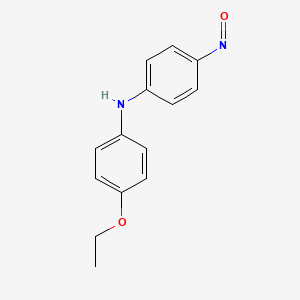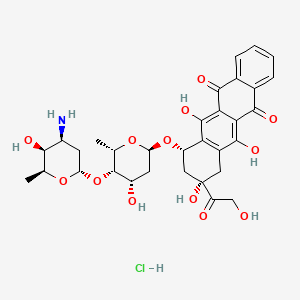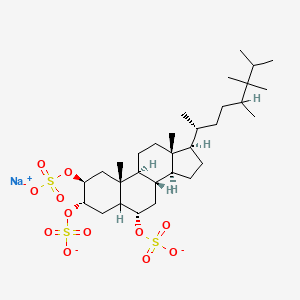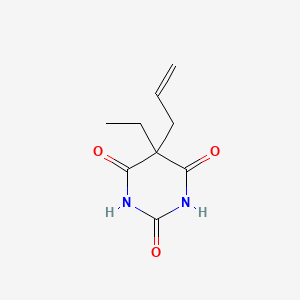
Ethallobarbital
Overview
Description
Ethallobarbital, also known as 5-allyl-5-ethylbarbituric acid, is an allyl-substituted barbiturate. It is primarily used as a sedative and hypnotic agent. This compound was first synthesized in 1927 and has been marketed under various brand names such as Dormin, Dumex, Dormitiv, and Dorval .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethallobarbital is synthesized through the reaction of diethyl malonate with urea in the presence of sodium ethoxide, followed by alkylation with allyl bromide. The reaction conditions typically involve:
Step 1: Condensation of diethyl malonate with urea using sodium ethoxide as a base.
Step 2: Alkylation of the resulting intermediate with allyl bromide to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves:
- Using large reactors for the condensation and alkylation reactions.
- Employing continuous flow techniques to enhance efficiency and yield.
- Implementing purification steps such as recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ethallobarbital undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different substituted barbiturates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted barbiturates with varying functional groups.
Scientific Research Applications
Ethallobarbital has several scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of barbiturates and their derivatives.
Biology: Investigated for its effects on the central nervous system and its potential as a sedative.
Medicine: Explored for its therapeutic potential in treating insomnia and anxiety disorders.
Industry: Utilized in the synthesis of other barbiturate derivatives for pharmaceutical applications.
Mechanism of Action
Ethallobarbital exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts on GABA-A receptors, prolonging the duration of chloride channel opening, which enhances the inhibitory effects of GABA. This results in decreased neuronal excitability and produces sedative and hypnotic effects .
Comparison with Similar Compounds
Allobarbital: Another barbiturate with similar sedative properties.
Phenobarbital: A long-acting barbiturate used as an anticonvulsant.
Barbital: A barbiturate used as a hypnotic and sedative.
Comparison:
Ethallobarbital vs. Allobarbital: Both compounds are sedatives, but this compound has an allyl group, which may influence its pharmacokinetic properties.
This compound vs. Phenobarbital: Phenobarbital is primarily used as an anticonvulsant, whereas this compound is used for its sedative effects.
This compound vs. Barbital: Barbital is a simpler barbiturate without the allyl substitution, making this compound more unique in its structure and potentially its effects
Properties
CAS No. |
2373-84-4 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-ethyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H12N2O3/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13/h3H,1,4-5H2,2H3,(H2,10,11,12,13,14) |
InChI Key |
QPADNTZLUBYNEN-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC=C |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC=C |
| 2373-84-4 | |
solubility |
0.02 M |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![calcium;(3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1214751.png)
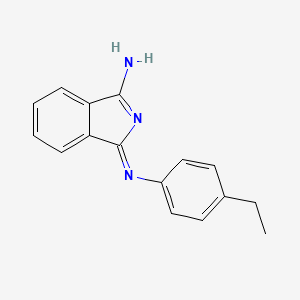
![N-[2-(1-cyclohexenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B1214755.png)

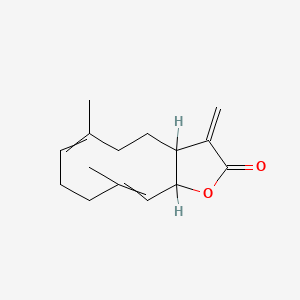
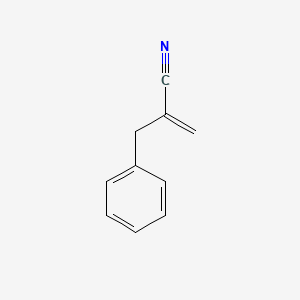
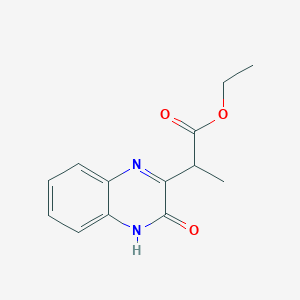
![2-[4-Hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1214763.png)
